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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenoxyphenol and its derivatives are a class of compounds with significant interest in

various fields, including pharmaceuticals, materials science, and environmental analysis. Their

structural motif, featuring two phenyl rings linked by an ether bond with a hydroxyl group on

one of the rings, imparts unique chemical and physical properties. A thorough understanding of

their molecular structure and characteristics is paramount for their application and

development. Spectroscopic techniques are indispensable tools for elucidating the structure,

purity, and electronic properties of these molecules. This technical guide provides a

comprehensive overview of the spectroscopic analysis of 3-phenoxyphenol and its

derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and

tabulated spectral data are presented to facilitate research and development.

Spectroscopic Data of 3-Phenoxyphenol
The following tables summarize the key spectroscopic data for 3-phenoxyphenol.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the

carbon-hydrogen framework of a molecule.
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Table 1: ¹H NMR Spectroscopic Data for 3-Phenoxyphenol

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.39 - 7.36 t 7.2 2H, Ar-H

7.22 - 7.18 t 7.3 1H, Ar-H

7.17 - 7.16 t 6.9 1H, Ar-H

7.08 - 7.06 d 8.1 2H, Ar-H

6.62 - 6.59 t 7.3 2H, Ar-H

6.53 s - 1H, Ar-H

5.45 br. s - 1H, -OH

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenoxyphenol (Predicted and general values for

phenols)

Chemical Shift (δ, ppm) Assignment

~158 C-O (phenolic)

~156 C-O (ether)

~130 Ar-C

~124 Ar-C

~120 Ar-C

~119 Ar-C

~116 Ar-C

~110 Ar-C

Note: Specific experimental ¹³C NMR data for 3-phenoxyphenol is not readily available in

public databases. The provided values are based on general chemical shift ranges for

substituted phenols and diaryl ethers.
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on their vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Phenoxyphenol

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Medium Aromatic C=C stretch (in-ring)

1500 - 1400 Medium Aromatic C=C stretch (in-ring)

~1240 Strong Asymmetric Ar-O-Ar stretch

~1160 Strong C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. Phenol itself exhibits a primary absorption

maximum (λmax) around 270 nm. The extended conjugation in 3-phenoxyphenol is expected

to result in a slight bathochromic (red) shift.

Table 4: Predicted UV-Vis Absorption Data for 3-Phenoxyphenol

Solvent λmax (nm)

Ethanol/Methanol ~275

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The molecular weight of 3-phenoxyphenol is 186.21 g/mol .[1]
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Table 5: Key Mass Spectrometry Data for 3-Phenoxyphenol

m/z Relative Intensity Assignment

186 High Molecular ion [M]⁺

185 Moderate [M-H]⁺

93 Moderate [C₆H₅O]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are

general protocols that can be adapted for 3-phenoxyphenol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the 3-phenoxyphenol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Cap the NMR tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (depending on sample concentration).
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Relaxation delay: 1-2 seconds.

Acquisition time: 2-4 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid 3-phenoxyphenol sample directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

IR Spectrum Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of scans: 16-32.

Background Correction: A background spectrum of the empty ATR crystal should be

collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 3-phenoxyphenol of a known concentration (e.g., 1 mg/mL) in a

UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Perform serial dilutions to obtain a series of standard solutions with concentrations within the

linear range of the spectrophotometer (typically resulting in absorbances between 0.1 and

1.0).

UV-Vis Spectrum Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Parameters:

Wavelength range: 200-400 nm.

Scan speed: Medium.

Procedure:

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Place the cuvette in the sample holder and record the absorption spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the principles of US EPA Method 528 for the analysis of phenols in

water and can be adapted for other matrices.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1222215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Solid Phase Extraction - SPE):

For aqueous samples, acidify to pH < 2 with a suitable acid.

Pass the sample through a C18 SPE cartridge to adsorb the phenolic compounds.

Wash the cartridge with deionized water to remove interferences.

Elute the 3-phenoxyphenol from the cartridge with a small volume of an organic solvent

(e.g., dichloromethane or ethyl acetate).

Concentrate the eluate under a gentle stream of nitrogen if necessary.

GC-MS Analysis:

Instrument: A gas chromatograph coupled to a mass spectrometer.

GC Parameters:

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250-280 °C.

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp

up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 200-250 °C.

Visualization of a Synthetic Pathway
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The synthesis of 3-phenoxyphenol can be achieved through various methods. One common

approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a

phenol with an aryl halide. The following diagram illustrates a general workflow for the

synthesis of 3-phenoxyphenol derivatives.

Reactants

Reaction Conditions Process Workup & Purification Product

Substituted Phenol

Ullmann Condensation

Aryl Halide

Copper Catalyst
(e.g., CuI, Cu₂O)

Base
(e.g., K₂CO₃, Cs₂CO₃)

High-boiling Solvent
(e.g., DMF, DMSO)

Aqueous Workup
(Extraction)

Chromatography
(e.g., Column, HPLC)

3-Phenoxyphenol
Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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